molecular formula C13H13N5S B6446438 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2548987-21-7

1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6446438
CAS No.: 2548987-21-7
M. Wt: 271.34 g/mol
InChI Key: VYGNBWSMDIRWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole features a fused thieno[2,3-d]pyrimidine core linked to an azetidine ring via a methyl group, with an additional imidazole substituent. This structure combines three heterocyclic systems:

  • Thieno[2,3-d]pyrimidine: A sulfur-containing bicyclic scaffold known for its role in kinase inhibition due to its planar aromatic structure and hydrogen-bonding capabilities.
  • Azetidine: A four-membered saturated ring that enhances conformational rigidity and influences pharmacokinetic properties.
  • Imidazole: A five-membered nitrogenous ring that participates in hydrogen bonding and metal coordination, often critical for target binding.

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-4-19-13-11(1)12(15-8-16-13)18-6-10(7-18)5-17-3-2-14-9-17/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGNBWSMDIRWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C3C=CSC3=NC=N2)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through a cyclization reaction involving thiophene and a suitable nitrile compound. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the imidazole ring through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Solvent-free reactions and one-pot synthesis methods are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.

StudyFindings
Jang et al. (2010)Demonstrated immunosuppressive activity in mixed lymphocyte reaction assays using thieno[2,3-d]pyrimidines.
Ramakrishna et al.Reported on the inhibition of platelet aggregation through the action of fused thieno[2,3-d]pyrimidines.

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it has been investigated as a potential antagonist for serotonin receptors, which are critical in various mood disorders.

MechanismDescription
5-HT6 Receptor AntagonismCompounds similar to this imidazole derivative have shown promise in preclinical models for conditions like depression and anxiety by inhibiting the 5-HT6 receptor, thereby enhancing cognitive function and mood stabilization.

Cardiovascular Health

Thieno[2,3-d]pyrimidine derivatives have also been studied for their cardiovascular benefits. They may act as potassium channel inhibitors, which can help regulate heart rhythm and reduce the risk of arrhythmias.

ApplicationEffect
Potassium Channel InhibitionPotentially reduces platelet aggregation and improves vascular health by modulating ion channel activity in cardiac tissues.

Case Study 1: Anticancer Efficacy

In a study published by Ramakrishna et al., a series of thieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Results indicated that certain modifications to the azetidine component enhanced cytotoxicity significantly.

Case Study 2: Neurological Impact

A clinical trial investigating the effects of thieno[2,3-d]pyrimidine derivatives on patients with Alzheimer's disease demonstrated improvements in cognitive function when administered as part of a combination therapy targeting multiple neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Pyrrolo[2,3-d]pyrimidine Cores

Baricitinib (empirical formula: C₁₆H₁₇N₇O₂S) is a JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core instead of thieno[2,3-d]pyrimidine. Key differences include:

  • Core Heteroatom: Baricitinib’s pyrrolo ring contains nitrogen, while the target compound’s thieno ring incorporates sulfur. This substitution increases lipophilicity and may alter metabolic stability and membrane permeability.
  • Substituents : Baricitinib includes an ethylsulfonyl group and acetonitrile moiety, whereas the target compound features an imidazole-methyl-azetidine linkage. These differences influence target selectivity and binding kinetics .
Compound Name Core Structure Key Substituents Molecular Weight Biological Activity
Baricitinib Pyrrolo[2,3-d]pyrimidine Ethylsulfonyl, acetonitrile 371.42 JAK1/JAK2 inhibition
Target Compound Thieno[2,3-d]pyrimidine Imidazole-methyl-azetidine N/A* Inferred JAK inhibition

Heterocyclic Variants in JAK Inhibitors

Compounds from and share the azetidine-pyrrolopyrimidine framework but differ in substituents:

  • 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile : Features a pyrazole substituent and acetonitrile group, optimized for JAK1 selectivity via hydrophobic interactions .

Heterocyclic Systems with Diverse Activities

  • Pyrazolo[3,4-d]pyrimidines (): Exhibit isomerization-dependent activity, with pyrazolo-triazolo-pyrimidines showing varied biological profiles. The sulfur-free core may reduce oxidative metabolism compared to thieno analogs .
  • Benzimidazole-Triazole Derivatives (): These compounds (e.g., 9a–9e ) demonstrate antimicrobial activity, highlighting how heterocyclic combinations (benzimidazole + triazole) shift therapeutic focus away from kinase inhibition .

Key Research Findings

Thieno vs. Pyrrolo Cores: Sulfur in thieno[2,3-d]pyrimidine increases electron-withdrawing effects and lipophilicity compared to nitrogen in pyrrolo analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Azetidine Modifications: The methylene linker in the target compound introduces conformational flexibility, whereas bulkier substituents (e.g., piperidinyl-isonicotinoyl groups in ) improve target affinity but may limit bioavailability .

Imidazole vs. Pyrazole : Imidazole’s additional nitrogen atom could form stronger hydrogen bonds with kinase ATP-binding pockets, though pyrazole’s smaller size may favor deeper active-site penetration .

Biological Activity

The compound 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Structure and Properties

The molecular formula for this compound is C13H12N5SC_{13}H_{12}N_5S, with a molecular weight of approximately 305.79 g/mol. The compound contains a thieno[2,3-d]pyrimidine moiety linked to an azetidine group through a methylene bridge to an imidazole ring. This unique structure contributes to its biological properties.

PropertyValue
Molecular FormulaC13H12N5S
Molecular Weight305.79 g/mol
IUPAC NameThis compound
Canonical SMILESC1C(CN1C2=C3C=CSC3=NC=N2)CN4C=C(C=N4)Cl

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Research indicates that it may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to This compound have been reported to suppress tumor growth in various cancer models through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway .

Antimicrobial Activity

Research on imidazole derivatives indicates their broad-spectrum antimicrobial activity. Compounds containing imidazole rings have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some studies suggest that thieno[2,3-d]pyrimidine derivatives possess anti-inflammatory properties, likely due to their ability to inhibit certain inflammatory mediators. This could make them useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to This compound :

  • Anticancer Study : A study demonstrated that a related thieno[2,3-d]pyrimidine compound inhibited CDK2 activity in vitro and resulted in reduced tumor growth in xenograft models .
  • Antimicrobial Assessment : Another research article reported on the synthesis and evaluation of various imidazole derivatives, including those with thieno moieties, which exhibited promising antimicrobial activity against resistant strains of bacteria and fungi .
  • Inflammation Model : In an experimental model of inflammation, thieno[2,3-d]pyrimidine derivatives showed significant reduction in edema formation compared to controls, indicating potential therapeutic use in inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole, and how can purity be validated?

Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, azetidine rings can be functionalized with thienopyrimidine moieties via nucleophilic substitution, followed by alkylation of the imidazole core. Solvent selection (e.g., DMF or THF) and catalysts (e.g., palladium for cross-couplings) significantly impact yield . Purity validation requires a combination of:

  • Elemental analysis (to confirm stoichiometry by comparing calculated vs. experimental C, H, N content) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR for structural confirmation (e.g., methylene protons at δ 3.8–4.2 ppm for azetidine linkages) .
    • IR spectroscopy to detect functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .
  • HPLC-MS for detecting trace impurities .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s stability under varying pH and temperature conditions?

Answer:

  • Stability assays :
    • pH-dependent stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy (absorbance shifts) or HPLC (retention time changes) .
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for weight-loss profiles .
  • Long-term storage : Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) to assess hygroscopicity and polymorphic transitions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing byproduct formation?

Answer:

  • Design of Experiments (DoE) : Apply factorial or response surface methodologies to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions . For example, a central composite design can reduce the number of trials by 40% while resolving interactions between variables .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for side reactions .
  • In situ monitoring : Employ Raman spectroscopy or reactor-IR to track intermediate formation and adjust conditions in real time .

Q. How should discrepancies between theoretical and experimental data (e.g., elemental analysis, spectroscopic results) be resolved?

Answer:

  • Cross-validation : Combine multiple techniques (e.g., HRMS for exact mass verification alongside NMR) to confirm structural integrity .
  • Byproduct analysis : Use LC-MS/MS to identify minor impurities (e.g., unreacted intermediates or oxidation products) that may skew elemental analysis .
  • Crystallography : Single-crystal XRD can resolve ambiguities in stereochemistry or bond angles that NMR alone may miss .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases or enzymes)?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s thienopyrimidine moiety and active-site residues (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational flexibility .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to guide structural modifications for enhanced selectivity .

Q. How can researchers address contradictory biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Answer:

  • Standardized protocols : Control variables like assay buffer composition (e.g., Mg²⁺ concentration affecting kinase activity) and incubation time .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the imidazole with pyrazole) to isolate critical functional groups .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile data from disparate sources, accounting for assay sensitivity and compound batch variability .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases for enantiomer resolution .
  • Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubility profiles .
  • Capillary electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives to enhance enantiomeric separation efficiency .

Q. How can reaction mechanisms for novel derivatives be elucidated using kinetic and isotopic labeling studies?

Answer:

  • Kinetic isotope effects (KIE) : Substitute ¹H with ²H at reactive sites (e.g., azetidine methylene groups) to probe rate-determining steps .
  • Intermediate trapping : Use low-temperature NMR (-80°C) to identify short-lived species (e.g., nitrenes in azetidine ring formation) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon migration pathways via 2D NMR (e.g., HSQC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.